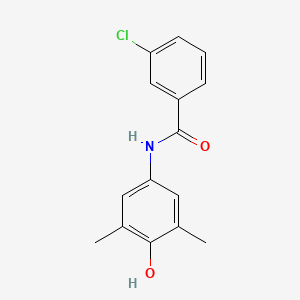

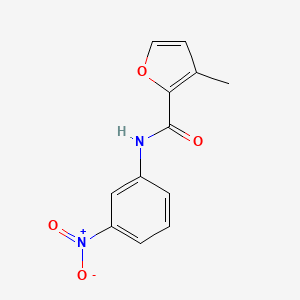

3-methyl-N-(3-nitrophenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-methyl-N-(3-nitrophenyl)-2-furamide often involves reactions with various nitro-containing compounds. For example, a compound synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline, shows the complexity involved in the synthesis of these types of chemicals (Mohammed Ayoob & Hawaiz, 2023).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, has been studied using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. These analyses help in understanding the conformational properties of the molecules (Gholivand et al., 2009).

Chemical Reactions and Properties

Compounds like 3-methyl-N-(3-nitrophenyl)-2-furamide often exhibit various chemical reactions, such as the formation of Schiff bases and their subsequent reactions to produce different derivatives. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides involves multiple reaction steps, reflecting the chemical reactivity of these molecules (Devi et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are often determined using crystallography and spectroscopy. For example, the crystal structure analysis of 2-Nitro-N-(4-nitrophenyl)benzamide provides insights into the arrangement of molecules and their intermolecular interactions, which are crucial for understanding the physical characteristics of these compounds (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are central to understanding these compounds. Studies on similar compounds, like the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, offer insights into the chemical behavior and potential applications of these molecules (O'Callaghan et al., 1999).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies on various alkylated furan derivatives, including N-heterocyclyl-5-nitro-2-furamide and its analogs, have demonstrated their potential antimicrobial and antifungal properties. The ethyl derivative among these compounds showed effects comparable to that of nitrofuran, highlighting their significance in developing new antimicrobial agents (Makino, 1962).

Anti-leishmanial Activity

Research into nitroaromatic compounds, such as those involving the synthesis and characterization of new nitroaromatic carboxylic acids and semicarbazones, has revealed their potential in inhibiting the growth of Leishmania infantum. The presence of an electroactive nitro group was found to be crucial for biological activity, with one compound showing inhibition activity comparable to the reference drug, SbCl3, suggesting its promise as a potential anti-leishmanicidal drug for veterinary use (Dias et al., 2015).

Structural and Antimicrobial Properties

The investigation into the structural and antimicrobial properties of hydrazones derived from methyl 4-phenylpicolinimidate, which includes derivatives containing 5-nitro-2-furaldehyde, has led to the identification of compounds with significant activity against Gram-positive bacteria and promising tuberculostatic activity. This research points to the potential of these compounds as starting points for the development of new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).

Antimicrobial and Antioxidant Activity

Synthesis efforts have also led to the development of compounds like 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides, which have been characterized and tested for their antimicrobial and antioxidant activities. This research not only adds to the chemical diversity of nitrofuran analogs but also highlights their potential therapeutic applications (Devi et al., 2010).

properties

IUPAC Name |

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-8-5-6-18-11(8)12(15)13-9-3-2-4-10(7-9)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYKECRTWRQOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)

![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)